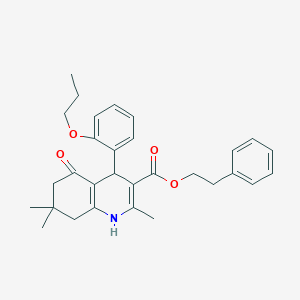

2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with the molecular formula C₃₀H₃₅NO₄. This compound is part of the quinoline family, known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Properties

Molecular Formula |

C30H35NO4 |

|---|---|

Molecular Weight |

473.6 g/mol |

IUPAC Name |

2-phenylethyl 2,7,7-trimethyl-5-oxo-4-(2-propoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C30H35NO4/c1-5-16-34-25-14-10-9-13-22(25)27-26(29(33)35-17-15-21-11-7-6-8-12-21)20(2)31-23-18-30(3,4)19-24(32)28(23)27/h6-14,27,31H,5,15-19H2,1-4H3 |

InChI Key |

KDEXRJJCCMABDU-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCCC4=CC=CC=C4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an amine. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenated quinoline derivatives with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: Researchers investigate its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

- 2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-(2-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

Compared to similar compounds, 2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibits unique properties due to the presence of the propoxyphenyl group. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific research and industrial applications .

Biological Activity

2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on various studies and research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

Antioxidant Activity

Research indicates that compounds similar to 2-Phenylethyl 2,7,7-trimethyl-5-oxo have exhibited significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, which can lead to oxidative stress and various diseases. One study demonstrated that derivatives of hexahydroquinoline showed potent radical scavenging activity, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

Several studies have reported antimicrobial effects associated with quinoline derivatives. For instance, compounds structurally related to 2-Phenylethyl 2,7,7-trimethyl-5-oxo were found to inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell walls or inhibiting essential enzymatic processes .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various in vitro studies. It was observed that certain derivatives could inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are pivotal in the inflammatory response . This suggests a possible therapeutic application in treating inflammatory diseases.

Study 1: Antioxidant Properties

In a controlled study assessing the antioxidant activity of hexahydroquinoline derivatives, it was found that the compound exhibited a significant reduction in lipid peroxidation levels in vitro. The results indicated an IC50 value comparable to well-known antioxidants like ascorbic acid .

Study 2: Antimicrobial Efficacy

A series of experiments conducted on various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) demonstrated that the compound effectively inhibited bacterial growth with MIC values ranging from 10 to 50 µg/mL. This suggests its potential as a lead compound for developing new antimicrobial agents .

Study 3: Anti-inflammatory Activity

In vivo studies using animal models showed that administration of the compound resulted in a marked decrease in edema and inflammatory markers compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.